Triple vs. Dual Agonism: Receptor Coverage Compared to Tirzepatide
GLP-1R agonist 20 (peptide 20) is a GIPR/GLP-1R/GCGR triple agonist, whereas tirzepatide is a GIPR/GLP-1R dual agonist [1]. Cryo-EM structures confirm that peptide 20 binds to all three receptors (GIPR, GLP-1R, and GCGR), while tirzepatide binds only to GIPR and GLP-1R [1]. This third receptor interaction, GCGR, is absent in tirzepatide. Retention of glucagon function via GCGR engagement has been demonstrated to be required for achieving metabolic advantages over GLP-1 monotherapy [1].
| Evidence Dimension | Number of validated receptor targets (agonism) |
|---|---|
| Target Compound Data | 3 receptors: GIPR, GLP-1R, GCGR |
| Comparator Or Baseline | Tirzepatide: 2 receptors (GIPR, GLP-1R) |
| Quantified Difference | +1 receptor (GCGR agonism uniquely present) |
| Conditions | Cryo-electron microscopy structures of receptor-Gs complexes; receptor binding and activation assays |
Why This Matters
For researchers studying triple-agonist pharmacology or evaluating GCGR-dependent metabolic effects, GLP-1R agonist 20 provides a target profile that dual agonists like tirzepatide cannot replicate.
- [1] Zhao, F., et al. Structural insights into multiplexed pharmacological actions of tirzepatide and peptide 20 at the GIP, GLP-1 or glucagon receptors. Nature Communications, 13, 1057 (2022). View Source
